molecular formula C12HCl9O B12668725 2,2',3,3',4,5,5',6,6'-Nonachlorodiphenyl ether CAS No. 148934-68-3

2,2',3,3',4,5,5',6,6'-Nonachlorodiphenyl ether

Cat. No.: B12668725
CAS No.: 148934-68-3
M. Wt: 480.2 g/mol
InChI Key: MVPXEXAITKQEMV-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether, identified by the Unique Ingredient Identifier (UNII) JSK71782SC, is a chemical compound with the molecular formula C12HCl9O . It is a highly chlorinated diphenyl ether, which is part of a class of compounds known for their stability and persistence in the environment.

Preparation Methods

The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and reaction time to achieve the desired level of chlorination .

Industrial production methods for such compounds generally involve large-scale chlorination reactors where diphenyl ether is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chlorine gas, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of highly chlorinated diphenyl ethers in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the impact of chlorinated compounds on living organisms.

    Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for handling and exposure.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether involves its interaction with cellular components. Due to its high chlorination, it can disrupt cellular membranes and interfere with enzyme functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Comparison with Similar Compounds

2,2’,3,3’,4,5,5’,6,6’-Nonachlorodiphenyl ether is unique due to its high degree of chlorination, which imparts significant stability and persistence in the environment. Similar compounds include other chlorinated diphenyl ethers such as:

These compounds share similar chemical properties but differ in their degree of chlorination and, consequently, their stability and environmental impact.

Properties

CAS No.

148934-68-3

Molecular Formula

C12HCl9O

Molecular Weight

480.2 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,5,6-tetrachlorophenoxy)benzene

InChI

InChI=1S/C12HCl9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H

InChI Key

MVPXEXAITKQEMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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